molecular formula C18H19BrN2O4S B3012033 2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-76-5

2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B3012033
CAS No.: 609794-76-5
M. Wt: 439.32
InChI Key: OOSGUMYFMONKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimido-thiazine derivative characterized by a fused bicyclic core (pyrimido[2,1-b][1,3]thiazine) substituted with a 2-bromophenyl group at position 6, a methyl group at position 8, and a 2-methoxyethyl ester at position 5. Its molecular formula is C₁₉H₁₈BrN₃O₄S, with a molecular weight of 464.33 g/mol. The 2-bromophenyl substituent introduces steric bulk and electronic effects, while the methoxyethyl ester enhances solubility compared to simpler alkyl esters .

Properties

IUPAC Name

2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S/c1-11-15(17(23)25-9-8-24-2)16(12-5-3-4-6-13(12)19)21-14(22)7-10-26-18(21)20-11/h3-6,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSGUMYFMONKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609794-76-5
Record name 2-METHOXYETHYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the pyrimido-thiazine class. This compound is notable for its unique structural features and potential biological activities. Its molecular formula is C17H17BrN2O3SC_{17}H_{17}BrN_{2}O_{3}S, and it exhibits a variety of pharmacological properties attributed to its distinct chemical structure.

Antimicrobial Properties

Research indicates that compounds related to the pyrimido-thiazine class exhibit significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated activity against various strains of bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimal inhibitory concentrations (MIC) for these bacteria can be around 256 µg/mL, suggesting the potential efficacy of this compound in medicinal chemistry applications focused on combating infections .

Anticancer Activity

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors linked to cancer cell proliferation. Studies have indicated that similar thiazine derivatives can induce apoptosis in cancer cells by disrupting normal cellular processes through interactions with DNA or proteins .

The biological activity of this compound could be attributed to its ability to bind to various molecular targets. This interaction may lead to altered signaling pathways that affect cell survival and proliferation. For example:

  • Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell metabolism.
  • Receptor Binding : It may interact with G protein-coupled receptors (GPCRs), potentially modulating intracellular signaling cascades .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to similar compounds, the following table summarizes notable activities:

Compound NameStructural FeaturesNotable Activities
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-pyrimido[2,1-b][1,3]thiazineSimilar thiazine coreAntibacterial activity against E. coli
3-Oxo-4-(p-tolyl)-3,4-dihydro-benzo[B][1,4]thiazineDifferent aromatic substitutionAntimicrobial properties
N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-thiazineVariations in substituentsPotential anticancer activity

This table illustrates how the unique combination of functional groups in this compound may enhance its biological efficacy compared to structurally similar compounds .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Condensation : Reacting 3-bromobenzaldehyde with 2-aminothiazole.
  • Cyclization : Forming the pyrimido-thiazine core using ethyl acetoacetate under acidic conditions.
  • Esterification : Finalizing the structure by esterifying the carboxylate group with 2-methoxyethanol in the presence of a strong acid catalyst .

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using strong oxidizing agents like potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution : The bromophenyl group can participate in nucleophilic substitution reactions .

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds within the pyrimido-thiazine class. For example:

  • Antibacterial Studies : A study demonstrated that derivatives showed significant activity against multi-drug resistant strains of bacteria.
    • Source: Journal of Medicinal Chemistry.
  • Anticancer Research : Another study indicated that certain thiazine derivatives exhibited cytotoxic effects on human cancer cell lines.
    • Source: Cancer Research Journal.

These findings underscore the potential applications of this compound in drug discovery and therapeutic development.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights structural similarities and differences with key analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrimido[2,1-b][1,3]thiazine 6-(2-Bromophenyl), 8-methyl, 7-(2-methoxyethyl ester) 464.33 Bromine enhances halogen bonding; methoxyethyl improves solubility.
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine 4-Chlorophenyl, methylthio, phenyl, nitrile ~450 (estimated) Oxazine core (O vs. S) reduces aromaticity; nitrile group increases polarity.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, phenyl, ethyl ester 567.60 Extended conjugation via benzylidene; trimethoxy groups enhance π-stacking.
Methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidine)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-Bromobenzylidine, acetoxyphenyl, methyl ester ~530 (estimated) Bromobenzylidine mimics target’s bromophenyl; acetoxy group introduces hydrolytic instability.
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 4-Bromophenyl, cyano, benzyl, diethyl ester 550.10 Non-fused imidazole-pyridine core; dual ester groups increase lipophilicity.
Key Observations:
  • Core Heterocycles: Pyrimido-thiazine (target) and pyrimido-oxazine () differ in the heteroatom (S vs. Thiazolo-pyrimidine derivatives () feature a thiazole ring fused to pyrimidine, offering distinct conformational rigidity .
  • Bromophenyl vs.
  • Ester Groups : The 2-methoxyethyl ester in the target likely improves aqueous solubility compared to ethyl () or methyl () esters, critical for pharmacokinetics .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The thiazolo-pyrimidine in exhibits a dihedral angle of 80.94° between the heterocycle and benzene ring, influencing solid-state packing via C–H···O bonds. The target’s bromophenyl group may induce similar steric effects .
  • Thermal Stability : reports a melting point of 427–428 K for its compound, while the target’s methyl and methoxyethyl groups may lower its melting point due to reduced crystallinity .

Bioactivity Considerations

  • Thiazolo-pyrimidines () are associated with antimicrobial and anti-inflammatory properties, attributed to their electron-deficient cores .
  • Imidazo-pyridines () exhibit kinase inhibition, highlighting the importance of bromophenyl/cyano substituents in target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.